molecular formula C15H19N5O4 B2483841 Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate CAS No. 1993167-10-4

Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate

Cat. No. B2483841
CAS RN: 1993167-10-4
M. Wt: 333.348
InChI Key: FKHZJHGDBGQHDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves cyclization reactions and the use of ethyl carboxylate precursors. For example, a method for synthesizing novel triazolo and pyridine derivatives involves starting from ethyl carboxylate compounds, reacting with hydrazine hydrate, and undergoing cyclization with aliphatic or aromatic acids to afford triazoles with potential antihypertensive activity (Kumar & Mashelkar, 2007).

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information on the molecular framework and the nature of functional groups present in the compounds (Gelmi & Pocar, 1992).

Chemical Reactions and Properties

Cyclization reactions are common in the synthesis of triazolo and pyridine derivatives, often resulting in compounds with diverse chemical properties. The choice of solvents and reagents can significantly influence the outcomes of these reactions, leading to the formation of compounds with varying structures and potential biological activities (Gray et al., 1976).

Scientific Research Applications

Antimicrobial Activity

Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate and its structural analogs have been evaluated for antimicrobial activity. Research indicates that these compounds exhibit promising antimicrobial properties, making them potentially useful in the development of new antimicrobial agents. For instance, one study synthesized and screened a series of compounds for their antimicrobial activity, highlighting the potential of these structures in medical applications (El‐Kazak & Ibrahim, 2013).

Antituberculous Potential

Several studies have explored the antituberculous properties of compounds related to ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate. Research demonstrates the potential efficacy of these compounds against tuberculosis, which can aid in the development of new treatments for this infectious disease (Titova et al., 2019).

Antihypertensive Applications

Certain derivatives of the compound have shown potential as antihypertensive agents. Research into 1,2,4-triazolol[1,5-alpha]pyrimidines, which share structural similarities, has indicated that these compounds exhibit promising antihypertensive activity. This suggests the possibility of developing new treatments for hypertension using these chemical structures (Bayomi et al., 1999).

Antitumor Activity

Research has also explored the antitumor properties of related compounds. Studies have indicated that certain derivatives demonstrate significant antitumor activity, making them potentially valuable in the development of new cancer therapies. For example, a study focused on the synthesis of a novel compound and its evaluation for antitumor activity, showing promising results against specific cancer cell lines (Gomha et al., 2017).

Antibacterial and Antifungal Properties

Compounds structurally related to ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate have been investigated for their antibacterial and antifungal properties. Research demonstrates that these compounds have significant potential in combating various bacterial and fungal infections, indicating their utility in developing new antimicrobial treatments (Hassan, 2013).

properties

IUPAC Name

ethyl 1-(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-3-24-15(23)10-4-6-19(7-5-10)14(22)11-12-13(21)16-9(2)8-20(12)18-17-11/h8,10H,3-7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHZJHGDBGQHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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